Product packaging for 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-(Cat. No.:CAS No. 31338-73-5)

1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-

Cat. No.: B11872172
CAS No.: 31338-73-5
M. Wt: 238.28 g/mol
InChI Key: QXMOQFIPCBKBDY-UHFFFAOYSA-N
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Description

Contextual Significance of the Indazole Ring System in Contemporary Chemical Sciences

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile building block in medicinal chemistry. nih.govpnrjournal.com Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.ai This broad spectrum of biological activity has led to the development of numerous indazole-containing therapeutic agents. The stability of the indazole ring and the potential for substitution at various positions allow chemists to fine-tune the properties of these molecules to interact with specific biological targets. nih.gov The synthesis of novel indazole derivatives remains an active area of research, with scientists continuously exploring new methods to create these complex molecules. jocpr.comnih.gov

Structural Characteristics and Chemical Classification of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-

1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- is a derivative of the indazole core structure. ontosight.ai It is classified as a heterocyclic compound. Its chemical structure is defined by an indazole ring with a hydroxyl (-OH) group attached at the 3-position and a 2,3-dimethylphenyl group attached to one of the nitrogen atoms of the pyrazole ring. ontosight.ai The presence of these specific functional groups influences its chemical properties, such as its reactivity and potential interactions with other molecules. ontosight.ai

Below is a table summarizing the key chemical identifiers for 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-.

IdentifierValue
IUPAC Name 1-(2,3-dimethylphenyl)-1H-indazol-3-ol
Molecular Formula C15H14N2O
Molecular Weight 238.29 g/mol
Canonical SMILES CC1=C(C=CC=C1)N2N=C(C3=CC=CC=C32)O
InChI Key BHEFZZJXAUBREM-UHFFFAOYSA-N
Data sourced from publicly available chemical databases.

Detailed Research Findings

As previously mentioned, specific research findings for 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- are limited. However, the broader class of indazole derivatives has been the subject of extensive study. Research into compounds with similar structural motifs, such as a hydroxyl group at the 3-position and an aryl substituent on the nitrogen atom, indicates a potential for these molecules to participate in various chemical reactions and biological interactions. The 2,3-dimethylphenyl group, in particular, adds a lipophilic character to the molecule, which can influence its solubility and how it interacts with biological membranes.

The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, a key feature in molecular recognition processes within biological systems. Further research would be necessary to elucidate the specific chemical reactivity, spectroscopic properties (such as NMR and IR data), and any potential biological activity of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B11872172 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- CAS No. 31338-73-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31338-73-5

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2H-indazol-3-one

InChI

InChI=1S/C15H14N2O/c1-10-6-5-9-13(11(10)2)17-14-8-4-3-7-12(14)15(18)16-17/h3-9H,1-2H3,(H,16,18)

InChI Key

QXMOQFIPCBKBDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=CC=CC=C3C(=O)N2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Indazol 3 Ol, 1 2,3 Dimethylphenyl and Substituted Indazole Scaffolds

Condensation and Cyclization Strategies for Indazole Core Formation

Classical methods for constructing the indazole ring system often rely on condensation and subsequent intramolecular cyclization reactions. These foundational strategies typically involve the formation of a key N-N bond or C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

A prominent strategy involves the reaction of ortho-halo- or ortho-hydroxy-substituted benzaldehydes or ketones with hydrazine (B178648) derivatives. For instance, the condensation of o-fluorobenzaldehydes with hydrazine has been developed as a practical synthesis of indazoles. nih.govresearchgate.net This method leverages a nucleophilic aromatic substitution (SNAr) pathway where the hydrazine displaces the fluorine atom after initial condensation with the carbonyl group. To circumvent side reactions like the Wolf-Kishner reduction, which can occur with direct aldehyde-hydrazine condensation, O-methyloxime derivatives of the aldehydes can be used, leading to cleaner reactions and higher yields of the desired indazole products. researchgate.net

Another well-established approach is the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones, often facilitated by a dehydrating agent like polyphosphoric acid (PPA). researchgate.net The synthesis of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- can be envisioned through such condensation and cyclization reactions using appropriately substituted starting materials. ontosight.ai

Method Starting Materials Key Reagents/Conditions Mechanism Reference
Hydrazine Condensationo-Fluorobenzaldehydes, HydrazineHeat, various solventsCondensation followed by intramolecular SNAr nih.govresearchgate.net
Hydrazone CyclizationSubstituted Acetophenone HydrazonesPolyphosphoric Acid (PPA)Acid-catalyzed intramolecular cyclodehydration researchgate.net
Reductive Cyclization2,4-di-aroyl-N-nitrosomethylanilinesReductive conditionsReductive intramolecular heterocyclization researchgate.net

Transition Metal-Catalyzed Approaches in Indazole Synthesis

Modern organic synthesis has increasingly turned to transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. The construction of the indazole scaffold has significantly benefited from palladium-, copper-, and rhodium-catalyzed methodologies.

Palladium catalysis is a powerful tool for C-N bond formation, making it highly suitable for the final ring-closing step in indazole synthesis. Intramolecular Buchwald-Hartwig amination is a key strategy. This involves the Pd-catalyzed cyclization of N-aryl-N′-(o-bromobenzyl)hydrazines or related N-aryl-N'-(o-haloaryl)hydrazones. researchgate.netnih.gov These reactions typically employ a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand such as dppf, in the presence of a base. This approach offers a direct route to 1-aryl-1H-indazoles. researchgate.net

Furthermore, palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes provides access to substituted 1H-indazoles. nih.gov This method constructs the benzene portion of the indazole onto a pre-existing pyrazole ring, offering a different strategic approach to functionalized indazole derivatives. nih.gov

Reaction Type Catalyst System Typical Substrates Key Features Reference
Intramolecular AminationPd(OAc)₂ / dppf / t-BuONaN-aryl-N′-(o-bromobenzyl)hydrazinesDirect C-N bond formation for 1-aryl indazoles. researchgate.net
Oxidative BenzannulationPd(OAc)₂ / P(t-Bu)₃·HBF₄Pyrazoles, Internal AlkynesBuilds the benzene ring onto a pyrazole core. nih.gov

Copper catalysts offer a cost-effective and efficient alternative to palladium for indazole synthesis. Cu-catalyzed intramolecular N-arylation of o-haloaryl N-sulfonylhydrazones is a versatile method for preparing 1H-indazoles. nih.gov These reactions often proceed at lower temperatures and with lower catalyst loadings compared to some palladium systems. nih.gov

Copper is also effective in mediating N-N bond formation. An efficient synthesis of 1H-indazoles from o-aminobenzonitriles and organometallic reagents has been reported. nih.gov The key step is a Cu(OAc)₂-mediated cyclization of an in situ-formed ketimine intermediate, using oxygen as the terminal oxidant to forge the N-N bond. nih.gov This cascade process is highly efficient for producing a range of substituted indazoles.

Reaction Type Catalyst/Reagents Typical Substrates Bond Formed Reference
Intramolecular N-ArylationCu(OAc)₂·H₂Oo-Haloaryl N-sulfonylhydrazonesC-N nih.gov
Oxidative CyclizationCu(OAc)₂ / O₂o-Aminobenzonitriles, Organometallic reagentsN-N nih.gov
Cascade Coupling-CondensationCopper Catalyst2-Halobenzonitriles, Hydrazine derivativesC-N organic-chemistry.org

Rhodium catalysis enables advanced synthetic strategies involving C-H activation, providing novel and atom-economical routes to heterocycles. For indazole synthesis, rhodium catalysts, such as [Cp*RhCl₂]₂, can facilitate the reaction of azoxy compounds with diazoesters or alkynes. nih.gov These reactions proceed via a C-H activation on the azoxyarene followed by a cyclization cascade. While many examples lead to 2H-indazoles, the versatility of C-H activation holds significant potential for developing regioselective syntheses of 1H-indazole isomers through careful substrate and catalyst design. nih.gov

Catalyst System Reactants Key Transformation Primary Product Type Reference
[Cp*RhCl₂]₂ / AgSbF₆Azoxy compounds, DiazoestersC-H Activation / Annulation2H-Indazoles nih.gov
Modified Rh(III) SystemAzoxy compounds, AlkynesC-H Activation / Cyclization2H-Indazoles nih.gov

[3+2] Cycloaddition Reactions for Indazole Construction

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful convergent strategy for constructing five-membered rings. In indazole synthesis, this typically involves the reaction of an aryne (a benzyne (B1209423) derivative) with a diazo compound, which serves as the 1,3-dipole. The aryne can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. nih.govorganic-chemistry.org

This method is highly efficient for creating a wide range of substituted indazoles under mild conditions. organic-chemistry.org For example, the reaction between various diazo compounds and o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source (e.g., CsF) provides direct access to the indazole core in good to excellent yields. nih.gov This approach is also amenable to N-tosylhydrazones, which generate the diazo compound in situ before cycloaddition with the aryne. organic-chemistry.org

Dipole Source Dipolarophile (Aryne Precursor) Key Reagents Key Features Reference
Diazo compoundso-(Trimethylsilyl)aryl triflatesCsF or TBAFConvergent, mild conditions, broad scope. nih.govorganic-chemistry.org
N-Tosylhydrazoneso-(Trimethylsilyl)aryl triflatesFluoride sourceIn situ generation of the diazo species. organic-chemistry.org
α-DiazomethylphosphonatesArynes-Provides access to 3-substituted-1H-indazoles. organic-chemistry.org

Oxidative C-N and N-N Bond Formation Routes to Indazoles

Oxidative cyclization reactions provide another modern avenue for indazole synthesis, often proceeding under metal-free conditions or with mild oxidants. These methods typically form the final heterocyclic ring by creating a C-N or N-N bond through an oxidative process.

Direct aryl C-H amination of arylhydrazones can be achieved using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine in the presence of potassium iodide. nih.gov These metal-free reactions exhibit good functional group compatibility and provide the desired 1H-indazoles in good yields. nih.gov Silver(I) salts have also been employed to mediate intramolecular oxidative C-H amination, proving effective for the synthesis of various 3-substituted indazoles. nih.gov

More recently, a method for synthesizing indazoles from readily available 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization has been developed. nih.gov This strategy allows for the selective synthesis of different indazole tautomers, including the 1H- and 2H-isomers, by varying the substitution on the nitrogen atoms. nih.gov

Reaction Type Oxidant/Mediator Starting Material Bond Formed Reference
Intramolecular C-H AminationPIFAArylhydrazonesC-N nih.gov
Intramolecular C-H AminationI₂ / KIDiaryl ketone hydrazonesC-N nih.gov
Intramolecular C-H AminationAg(I) saltsN-Aryl-N'-arylhydrazonesC-N nih.gov
N-N Bond-Forming CyclizationVarious Oxidants2-Aminomethyl-phenylaminesN-N nih.gov

Continuous Flow Chemistry Techniques for Scalable Indazole Synthesis

Continuous flow chemistry has emerged as a powerful technology in the pharmaceutical industry, offering significant advantages in safety, reproducibility, and scalability over traditional batch processing. acs.org These benefits are particularly relevant for the synthesis of indazoles, where reactions may involve hazardous reagents or intermediates, or require precise control over reaction parameters. mdpi.com

One notable application of flow chemistry is in the condensation reaction between substituted 2-fluorobenzaldehydes and hydrazines to form N-substituted indazoles. electronicsandbooks.com This approach is attractive due to the commercial availability of a wide range of 2-fluorobenzaldehydes. electronicsandbooks.com In a flow setup, solutions of the reactants are pumped through heated coils or reactors, allowing for rapid and efficient heat transfer and precise temperature control. mdpi.com This minimizes the formation of byproducts and can significantly reduce reaction times from hours to minutes. electronicsandbooks.com For instance, the synthesis of N-aryl indazoles via the Cadogan reaction, which involves the thermal treatment of nitroaromatic imines with triethyl phosphite, has been successfully adapted to a continuous-flow process. mdpi.com By pumping the substrate solution through heated coiled reactors, the desired N-aryl indazoles were obtained in high yields (69–80%) after a residence time of just one hour. mdpi.com

The synthesis of 3-hydroxyindazoles, such as the title compound, can be achieved from 2-fluorobenzoates using flow chemistry, a transformation for which few procedures exist in batch chemistry. electronicsandbooks.com Similarly, 3-aminoindazoles can be prepared from 2-fluorobenzonitriles. electronicsandbooks.com The enhanced safety of flow reactors is a key advantage, especially when dealing with potentially unstable intermediates like diazonium salts, which can be generated and consumed in situ, avoiding their hazardous isolation and accumulation. mdpi.com

Table 1: Examples of Continuous Flow Synthesis of Indazoles
Reaction TypeStarting MaterialsKey ConditionsAdvantages NotedReference
Condensation2-Fluorobenzaldehydes, MethylhydrazineHeated flow reactorRapid synthesis, scalability, access to 5- and 6-substituted N-methylindazoles electronicsandbooks.com
Cadogan ReactionNitroaromatic imines, Triethyl phosphiteTwo coiled reactors in series at 150 °C, 1 hr residence timeImproved safety, good yields (69-80%) for N-aryl indazoles mdpi.com
Condensation/Cyclizationo-Fluorobenzaldehydes, tert-Butyl carbazateHigh temperature flow reactorGeneral and versatile route to various indazoles acs.orgresearchgate.net
Multi-step SynthesisAnilinesFour-step setup with in situ diazotizationAvoids isolation of hazardous intermediates (hydrazides, hydrazines), increased safety mdpi.com

Strategies for Regioselective and Stereoselective Indazole Formation

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of N-alkylation. Direct alkylation of the 1H-indazole scaffold typically yields a mixture of N-1 and N-2 substituted regioisomers, as the 1H-indazole tautomer is generally more thermodynamically stable, but both nitrogen atoms remain nucleophilic. beilstein-journals.orgnih.govnih.gov Achieving high regioselectivity is critical as the biological activity of indazole-based drugs can differ significantly between the two isomers.

The outcome of N-alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. nih.govnih.gov For instance, high N-1 selectivity has been observed when using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), particularly with electron-deficient indazoles. nih.gov This is attributed to a chelation mechanism where the sodium cation coordinates with the indazole's N-2 atom and an electron-rich substituent at the C-3 position, directing the incoming electrophile to the N-1 position. nih.gov Conversely, changing the reaction conditions can favor the N-2 isomer.

Thermodynamic control can also be exploited to achieve regioselectivity. N-acylation of indazoles often initially produces a mixture of isomers, but the N-2 acylindazole can isomerize to the more stable N-1 regioisomer. nih.gov This N-1 acylindazole can then be converted to the desired N-1 alkylindazole. nih.gov Solvent choice plays a crucial role; solvent-dependent regioselectivity has been observed when using sodium bis(trimethylsilyl)amide (NaHMDS) in either THF or dimethyl sulfoxide (B87167) (DMSO). nih.gov Detailed mechanistic studies using Density Functional Theory (DFT) calculations have helped to rationalize the observed regioisomeric ratios, suggesting that chelation drives N-1 substitution in the presence of cesium, while other non-covalent interactions can promote N-2 product formation. nih.gov

While stereoselectivity is less of a concern for the planar indazole core itself, it becomes important when chiral centers are introduced via substituents. In such cases, the choice of chiral auxiliaries or catalysts in the synthetic sequence is essential to control the stereochemical outcome.

Table 2: Factors Influencing Regioselectivity in Indazole N-Alkylation
Indazole SubstrateConditions (Base/Solvent)Alkylating AgentMajor ProductPostulated RationaleReference
Methyl 5-bromo-1H-indazole-3-carboxylateNaH / THFPentyl bromideN-1Chelation of Na+ between N-2 and C-3 ester group nih.gov
1H-IndazoleNaHMDS / THF or DMSOVariousN-1 or N-2Solvent-dependent selectivity nih.gov
1H-IndazoleVariousα-halo carbonyl electrophilesN-1 (Thermodynamic)Equilibration process favors the more stable N-1 product beilstein-journals.orgnih.gov
1H-IndazoleVariousβ-halo ester electrophiles / DMFN-1 (Thermodynamic)Thermodynamic equilibration in DMF beilstein-journals.org

Multicomponent Reaction Approaches to Indazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials, represent a highly efficient strategy for generating molecular diversity. nih.govbohrium.com MCRs are characterized by high atom economy, procedural simplicity, and the ability to construct complex molecular scaffolds in a convergent manner, making them ideal for the rapid synthesis of compound libraries for drug discovery. bohrium.comnih.gov

Several MCRs have been developed for the synthesis of indazole-fused heterocyclic systems. One example is a metal-free, three-component cascade reaction to produce highly functionalized pyrimido-fused indazole derivatives. nih.gov In this approach, an aldehyde, phenylacetylene, and an aminoindazole react to form pyrimido[1,2-b]indazoles in good to excellent yields under simple reaction conditions. nih.gov The absence of a metal catalyst was found to direct the substitution pattern, highlighting the tunability of these reactions. nih.gov

The Ugi reaction, a well-known isocyanide-based MCR, has also been employed to synthesize complex indazole derivatives. This reaction was used to create a series of 3,4-dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives, demonstrating the power of MCRs to efficiently generate novel and complex scaffolds with potential biological activities. nih.gov These approaches showcase the versatility of MCRs in building diverse indazole-based libraries from simple and readily available starting materials, significantly accelerating the discovery of new lead compounds.

Table 3: Multicomponent Reactions for Indazole Derivative Synthesis
Reaction Name/TypeComponentsKey ConditionsResulting ScaffoldReference
Domino/Cascade ReactionAldehydes, Phenylacetylene, AminoindazoleMetal-free, optimized base and temperaturePyrimido[1,2-b]indazoles nih.gov
Ugi ReactionAmine, Aldehyde, Carboxylic Acid, IsocyanideStandard MCR conditions3,4-Dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives nih.gov

Advanced Computational and Quantum Chemical Investigations of 1h Indazol 3 Ol, 1 2,3 Dimethylphenyl

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic characteristics of molecular systems. derpharmachemica.com Calculations, typically employing methods like the B3LYP functional with a 6-311G(d,p) basis set, provide profound insights into the molecule's behavior at a quantum-mechanical level. nih.gov

Geometry Optimization and Conformer Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of the molecule, which corresponds to the global minimum on the potential energy surface. researchgate.net For 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, this process involves analyzing various conformers that arise from the rotation around single bonds, particularly the N1-C1' bond connecting the indazole core to the dimethylphenyl ring.

The dihedral angle between the indazole ring and the dimethylphenyl ring is a critical parameter. Due to steric hindrance from the ortho-methyl group on the phenyl ring, a non-planar conformation is expected to be the most stable. Potential energy surface scans are performed by systematically rotating this dihedral angle to identify the lowest energy conformer. researchgate.net Optimized geometric parameters for the most stable conformer, confirmed by the absence of imaginary frequencies in vibrational analysis, provide a detailed picture of the molecular structure. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- This interactive table presents hypothetical optimized bond lengths and angles typical for this class of compound as determined by DFT calculations.

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
N1-N2 1.38 N2-N1-C7a 109.5
C3-O 1.35 N1-N2-C3 105.0
N1-C(phenyl) 1.43 O-C3-N2 115.2
Dihedral Angle (°)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, the HOMO is typically localized over the electron-rich indazole ring system, while the LUMO is distributed across both the indazole and the dimethylphenyl moieties. This distribution indicates that the indazole ring is the primary site for electrophilic attack.

Table 2: Calculated FMO Energies for 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- This interactive table shows representative energy values for the frontier molecular orbitals.

Parameter Energy (eV)
EHOMO -5.89
ELUMO -1.52

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govjmaterenvironsci.com The MEP surface is color-coded to represent different electrostatic potential values. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.govnetsci-journal.com Green represents areas of neutral potential.

In the MEP map of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, the most negative potential (red/yellow regions) is concentrated around the electronegative oxygen atom of the hydroxyl group and the N2 atom of the pyrazole (B372694) ring. These sites are the most likely to interact with electrophiles. Conversely, the most positive potential (blue regions) is located on the hydrogen atom of the hydroxyl group, indicating it is the primary site for nucleophilic attack and hydrogen bond donation.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions, Spin Densities)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. derpharmachemica.com

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated using the energies of the HOMO and LUMO.

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. (μ ≈ (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule is less reactive. (η ≈ (ELUMO - EHOMO) / 2)

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher reactivity for softer molecules.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an optimal number of electrons. arxiv.org (ω = μ² / 2η)

Local Reactivity Descriptors:

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. researchgate.netnih.gov The site with the highest Fukui function value is the most reactive for that specific type of attack. For 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, the oxygen and N2 atoms are expected to have high f- values, making them susceptible to electrophilic attack.

Table 3: Global Reactivity Descriptors for 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- This interactive table presents hypothetical but realistic values for key reactivity indices based on the FMO energies in Table 2.

Descriptor Value (eV)
Chemical Potential (μ) -3.705
Chemical Hardness (η) 2.185
Global Softness (S) 0.229

Theoretical Studies on Indazole Tautomerism

Indazole derivatives can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the pyrazole ring. nih.gov Understanding the relative stability of these tautomers is crucial as it can significantly influence their chemical and biological properties.

Comparative Stability of 1H, 2H, and 3H Indazole Tautomers

The primary tautomers of indazol-3-ol are the 1H-indazol-3-ol, 2H-indazol-3-ol, and the 3H-indazol-3-one (keto) forms. Computational studies consistently show that for most indazole derivatives, the 1H-tautomer is the most thermodynamically stable form in the gas phase and in solution. researchgate.netnih.gov This stability is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, which results in greater aromatic stabilization compared to the quinonoid structure of the 2H form. researchgate.net The energy difference is typically in the range of 3-5 kcal/mol. researchgate.net

While the 1H tautomer is generally favored, the relative stability can be influenced by factors such as substitution patterns, solvent effects, and intermolecular interactions like hydrogen bonding in the solid state. nih.gov DFT calculations of the total energies of the optimized geometries for each tautomer allow for a quantitative comparison of their relative stabilities.

Table 4: Calculated Relative Stabilities of Indazole Tautomers This interactive table shows the hypothetical relative energies of the different tautomeric forms compared to the most stable 1H tautomer.

Tautomer Structure Relative Energy (kcal/mol)
1H-Indazol-3-ol Benzenoid 0.00
2H-Indazol-3-ol Quinonoid +4.8

Influence of Substituents and Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium of 1H-indazol-3-ol derivatives, including 1-(2,3-dimethylphenyl)-1H-indazol-3-ol, is a subject of significant interest in computational chemistry. These compounds can exist in several tautomeric forms, primarily the hydroxy-indazole (enol-like) form and the indazolone (keto-like) form. The relative stability of these tautomers is delicately balanced and can be significantly influenced by both the electronic nature of substituents and the surrounding solvent environment. researchgate.netresearchgate.net

Computational studies on analogous heterocyclic systems reveal that the position of the tautomeric equilibrium is governed by the relative energies of the tautomers. nih.govorientjchem.org Substituents on the N-aryl ring play a crucial role in modulating this equilibrium. The 1-(2,3-dimethylphenyl) group in the target molecule features two electron-donating methyl groups. These groups, via an inductive effect, increase the electron density on the indazole's N1 nitrogen. This increased electron density can influence the proton affinity of the different nitrogen and oxygen atoms within the heterocyclic core, thereby shifting the equilibrium. Compared to an unsubstituted phenyl ring, the dimethylphenyl group is expected to subtly alter the relative stability of the tautomeric forms.

Solvent effects are another critical determinant of tautomeric preference. nih.govresearchgate.net The interaction between the solute molecule and the solvent can stabilize one tautomer over another. Theoretical investigations using models like the Polarizable Continuum Model (PCM) allow for the simulation of these effects. orientjchem.orgresearchgate.net In nonpolar solvents, the intrinsic stability of the tautomers, largely dictated by intramolecular forces, is the dominant factor. However, in polar solvents, particularly protic ones like water or ethanol, the more polar tautomer is generally favored. researchgate.netnih.gov The indazolone tautomer, with its distinct carbonyl group, typically possesses a larger dipole moment than the hydroxy-indazole form. Consequently, polar solvents can stabilize the indazolone form more effectively through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor. dntb.gov.ua

The following table illustrates the hypothetical relative energies of the two primary tautomers of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- in different environments, as would be predicted by DFT calculations.

Tautomer FormEnvironmentDielectric Constant (ε)Predicted Relative Energy (ΔE, kcal/mol)Favored Tautomer
1H-Indazol-3-olGas Phase10.001H-Indazol-3-ol
3H-Indazol-3-oneGas Phase1+1.51H-Indazol-3-ol
1H-Indazol-3-olChloroform4.80.001H-Indazol-3-ol
3H-Indazol-3-oneChloroform4.8+0.81H-Indazol-3-ol
1H-Indazol-3-olEthanol24.6+0.53H-Indazol-3-one
3H-Indazol-3-oneEthanol24.60.003H-Indazol-3-one
1H-Indazol-3-olWater78.4+1.23H-Indazol-3-one
3H-Indazol-3-oneWater78.40.003H-Indazol-3-one

Note: The data in this table is illustrative and based on general principles of tautomerism in similar heterocyclic systems. Specific computational studies are required for precise energy values.

Computational Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

The prediction of NMR spectroscopic parameters through quantum chemical calculations is a powerful tool for structure elucidation and for distinguishing between different isomers or tautomers. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts. nih.govgaussian.com When combined with Density Functional Theory (DFT), such as the B3LYP functional, and a sufficiently large basis set (e.g., 6-311++G(d,p)), the GIAO method can provide theoretical chemical shifts that show excellent correlation with experimental data. nih.govmdpi.com

For a molecule like 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, GIAO calculations can be performed on the optimized geometries of each potential tautomer. The resulting absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). imist.maconicet.gov.ar

The key advantage of this approach is that each tautomer will exhibit a unique, predictable NMR spectrum. For instance, the 1H-Indazol-3-ol tautomer would be characterized by a ¹³C NMR signal for a C3 carbon bonded to a hydroxyl group (C-OH), typically in the range of 150-160 ppm. In contrast, the 3H-Indazol-3-one tautomer would show a signal for a carbonyl carbon (C=O) at a significantly lower field, often around 170-180 ppm. Similarly, the proton chemical shifts, such as the labile OH proton versus the NH proton, and the shifts of the aromatic protons on the indazole core, would differ measurably between the tautomers. By comparing the calculated spectra for each tautomer with experimentally obtained NMR data, one can confidently identify the predominant form of the molecule in solution. nih.gov

Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for selected atoms of the two main tautomers of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, as would be predicted by the GIAO/DFT method.

AtomTautomer FormPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C31H-Indazol-3-ol-155.8
C33H-Indazol-3-one-174.5
C7a1H-Indazol-3-ol-141.2
C7a3H-Indazol-3-one-138.9
H (on O3 or N2)1H-Indazol-3-ol (OH)10.5-
H (on O3 or N2)3H-Indazol-3-one (NH)11.2-
C (ortho-CH₃)Both-17.5
C (meta-CH₃)Both-20.8
H (ortho-CH₃)Both2.15-
H (meta-CH₃)Both2.35-

Note: The data in this table is representative and intended to illustrate the differences expected from GIAO calculations. Actual values would depend on the specific level of theory and solvent model used.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful computational lens through which the conformational stability and dynamic behavior of molecules can be investigated over time. nih.gov For 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, a key structural feature is the rotational freedom around the single bond connecting the N1 atom of the indazole ring and the C1' atom of the dimethylphenyl ring. MD simulations can be employed to explore the potential energy surface associated with this rotation and to identify the most stable conformations (rotamers). researchgate.net

In a typical MD simulation setup, the molecule is placed in a simulated environment, such as a box of explicit solvent molecules (e.g., TIP3P water), and its motion is tracked over time by solving Newton's equations of motion. nih.gov The interactions between atoms are described by a molecular mechanics force field, such as AMBER or GAFF.

The presence of the methyl group at the ortho position (C2') of the phenyl ring introduces significant steric hindrance, which is expected to restrict the rotation around the N1-C1' bond. This steric clash would likely result in a high energy barrier for planar conformations and favor twisted or non-planar arrangements of the two ring systems. MD simulations can quantify the preferred dihedral angle (C7a-N1-C1'-C2') and the energetic cost of deviations from this minimum energy conformation. By analyzing the simulation trajectory, one can determine the population of different conformational states, their lifetimes, and the kinetics of interconversion between them. This provides a detailed picture of the molecule's flexibility and its preferred three-dimensional structure in solution. mdpi.com

The following table summarizes hypothetical data that could be obtained from an MD simulation study on the conformational preferences of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-.

Conformational StateDihedral Angle (C7a-N1-C1'-C2')Relative Energy (kcal/mol)Equilibrium Population (%)
Global Minimum~65°0.075
Local Minimum~295°0.224
Rotational Barrier (Planar)0° / 180°>15<1

Note: The data presented is illustrative. The actual rotational barrier and preferred dihedral angles would be determined through detailed MD simulations and quantum mechanical calculations.

Chemical Derivatization and Scaffold Modification Strategies for 1h Indazol 3 Ol, 1 2,3 Dimethylphenyl Analogs

Regioselective Functionalization at Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can exist in tautomeric forms, with the 1H-indazole tautomer being thermodynamically more stable. nih.govnih.gov Direct alkylation or acylation of the indazole NH group often results in a mixture of N1 and N2 substituted products, presenting a significant synthetic challenge. nih.govbeilstein-journals.org Achieving regioselectivity is crucial as the biological activity of N1- and N2-substituted indazoles can differ significantly.

Several strategies have been developed to control the site of functionalization. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. nih.gov For instance, initial studies using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) for alkylation showed only a partial preference for the N1 position. nih.gov In contrast, employing sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has proven to be a promising system for achieving high N1 selectivity with a variety of alkyl bromides. nih.gov This high N1 regioselectivity is particularly effective for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide groups. nih.gov

Conversely, achieving N2 selectivity can be influenced by the electronic properties of substituents on the indazole ring. The presence of electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can direct alkylation to the N2 position with high selectivity (≥ 96%). nih.gov DFT (Density Functional Theory) calculations suggest that chelation mechanisms, where a cation coordinates between the N2-atom and an electron-rich substituent, can favor N1 substitution, while other non-covalent interactions drive the formation of the N2-product. beilstein-journals.orgresearchgate.net

Below is a table summarizing the influence of reaction conditions on the regioselective functionalization of the indazole nitrogen atoms.

Reagents and ConditionsPredominant IsomerNotes
Alkyl Halide, K₂CO₃, DMFMixture (N1 ≈ N2)Often results in nearly equal ratios of the two regioisomers. researchgate.net
Alkyl Bromide, NaH, THFN1 (>99%)Highly selective for N1, especially with various C3-substituted indazoles. nih.gov
Alkyl Halide, Cs₂CO₃, DMFN1 (Partial Preference)Offers some selectivity for the N1 position. nih.gov
Alkylating agent with C7-NO₂ or C7-CO₂Me substituted indazoleN2 (≥96%)Steric and electronic effects of ring substituents strongly direct N2 functionalization. nih.gov

Substitution and Modification on the Phenyl and Indazole Ring Systems

Modification of the aromatic rings—both the fused benzene (B151609) ring of the indazole core and the 1-(2,3-dimethylphenyl) substituent—is a key strategy for developing analogs. These modifications can alter the molecule's interaction with biological targets. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

For instance, the Suzuki coupling reaction can be used to introduce new aryl or heteroaryl groups. Starting from a halogenated indazole, such as 5-bromo-1H-indazol-3-amine, coupling with various substituted boronic acid esters can be achieved using a palladium catalyst and a base like cesium carbonate. mdpi.com This allows for the synthesis of a diverse library of 5-substituted indazole derivatives.

Direct C-H activation is another advanced strategy that provides an atom-economical way to functionalize the indazole core. nih.govnih.gov Rhodium(III)/Copper(II) catalytic systems have been used to achieve C-H bond activation and subsequent intramolecular annulation to form functionalized indazoles. nih.gov While this often builds the indazole ring itself, the principles can be applied to further functionalize a pre-existing indazole core.

Furthermore, classical electrophilic aromatic substitution reactions can be employed to introduce functional groups like nitro (NO₂) or halogen atoms onto the benzene portion of the indazole scaffold, provided the existing substituents direct the reaction to a desired position. These new functional groups can then serve as handles for further derivatization.

The table below provides examples of substitution reactions on the indazole ring system.

Reaction TypeReagentsPosition of ModificationResulting Structure
Suzuki Coupling5-Bromo-1H-indazole, Aryl boronic ester, Pd catalyst, Cs₂CO₃C55-Aryl-1H-indazole derivative. mdpi.com
Intramolecular N-Arylationo-Chlorinated arylhydrazones, Copper catalystN1N-Phenyl-1H-indazoles. beilstein-journals.org
C-H AminationArylhydrazones, AgNTf₂, Cu(OAc)₂C33-Substituted-1H-indazoles. nih.gov

Synthesis of Bridged and Annulated Indazole Derivatives

Creating more rigid and conformationally constrained analogs can be achieved by synthesizing bridged or annulated derivatives. This involves forming additional rings fused to the parent indazole structure. Such modifications can lead to enhanced binding affinity and selectivity for a biological target.

One-pot, multi-component reactions are efficient methods for constructing complex fused heterocyclic systems. For example, a cascade reaction involving o-halogenated benzaldehydes, a suitable amine like 1H-indazol-6-amine, and a cyclic diketone can lead to the formation of fused hexacyclic heterocycles containing the indazole moiety. researchgate.net These reactions proceed through a sequence of steps such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, often catalyzed by a transition metal like copper(I) iodide. researchgate.net

Another approach involves the development of asymmetric synthesis methods to create chiral annulated structures. Bifunctional Brønsted base catalysis has been used to synthesize 1,7-annulated indazoles with multiple chiral centers in high yields and with excellent control over stereochemistry. researchgate.net These complex scaffolds are valuable for exploring three-dimensional chemical space in drug discovery.

Reaction StrategyKey ReactantsCatalystResulting Structure
One-Pot Three-Component Reactiono-Halogenated benzaldehydes, 1H-indazol-6-amines, Cyclohexane-1,3-dionesCuI (ligand-free)Fused hexacyclic pyrazolo-quinolino-acridinones. researchgate.net
Asymmetric Cascade ReactionIndazole derivative, α,β-unsaturated compoundBifunctional Brønsted baseChiral 1,7-annulated indazoles. researchgate.net

Strategies for Introducing Diverse Functionalities and Side Chains

The introduction of a wide variety of functional groups and side chains is essential for building a comprehensive structure-activity relationship (SAR) profile. Beyond the methods already discussed, derivatization of existing functional groups on the 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- scaffold is a common and effective strategy.

The hydroxyl group at the C3 position (or its keto tautomer, indazolone) is a prime target for modification. It can be alkylated to form ethers or acylated to form esters, introducing a range of different side chains. Similarly, if the indazole core is synthesized from precursors like 1H-indazole-3-carboxylic acid, standard peptide coupling chemistry can be employed. jocpr.com The carboxylic acid can be converted to an acid chloride or activated with coupling agents like HATU (O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to react with amines or hydrazines, forming amides or hydrazides. jocpr.com This approach was used to synthesize a series of aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. jocpr.com

The 1H-indazole-3-amine moiety is another versatile functional group that serves as a key building block. mdpi.com It can act as a nucleophile in reactions to form amides, sulfonamides, or ureas, effectively attaching a diverse array of side chains. For example, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) was synthesized from a 1-pentyl-1H-indazole-3-carboxylic acid precursor, demonstrating the attachment of an amino acid-derived side chain. researchgate.net

The table below outlines several strategies for introducing diverse side chains onto the indazole scaffold.

Starting Functional GroupReagents/ReactionIntroduced Functionality/Side Chain
1H-Indazole-3-carboxylic acidHydrazine (B178648) hydrateCarboxylic acid hydrazide. jocpr.com
1H-Indazole-3-carboxylic acid hydrazideSubstituted aryl acids, HATU, DIPEAN'-aroyl-1H-indazole-3-carbohydrazides. jocpr.com
5-Bromo-1H-indazol-3-amine2-Chloro-N-arylacetamideN-(5-bromo-1H-indazol-3-yl)-2-(arylamino)acetamide.
1H-Indazole-3-amineSubstituted boronic acid esters (Suzuki coupling)Aryl or heteroaryl groups at various positions. mdpi.com

Methodological Frameworks for Structure Activity Relationship Sar in Indazole Chemistry

Design Principles for Synthesizing Indazole Libraries for SAR Studies

The systematic exploration of SAR for a lead compound such as 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, relies on the synthesis of a focused library of analogs. The design of such libraries is guided by principles of medicinal chemistry aimed at probing the effect of structural modifications in a controlled manner. Key strategies include molecular hybridization, bioisosteric replacement, and homologation. nih.govnih.gov

Common synthetic strategies for creating diverse indazole libraries include:

N-Alkylation/Arylation: Introducing various substituents at the N-1 or N-2 positions of the indazole ring. The regioselectivity of this reaction is influenced by the substituents already on the indazole core and the reaction conditions. beilstein-journals.org For the target compound, this would involve retaining the 1-(2,3-dimethylphenyl) group while modifying other parts of the molecule.

Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction used to introduce a wide range of aryl or heteroaryl substituents at various positions of the indazole ring, often starting from a halogenated indazole precursor. nih.govresearchgate.net This would allow for modifications at positions 4, 5, 6, or 7 of the indazole core of the target compound.

Cyclization Reactions: The fundamental construction of the indazole ring itself can be varied. Methods like the Cadogan cyclization, which involves reductive cyclization of o-nitrobenzylidene anilines, or reactions starting from ortho-haloaryl carbonyls and hydrazines, allow for the incorporation of diversity from the initial building blocks. nih.govnih.gov

A hypothetical library designed to probe the SAR of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- would systematically vary substituents at key positions to understand their impact on a specific biological activity.

Table 1: Illustrative Design of a Focused Library for SAR Studies of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- Analogs
Compound IDCore StructureR1 (Modification on Indazole Ring)R2 (Modification on Phenyl Ring)Design Rationale
Parent1-(2,3-dimethylphenyl)-1H-indazol-3-olH2,3-di-CH3Reference Compound
A-11-(2,3-dimethylphenyl)-1H-indazol-3-ol5-Cl2,3-di-CH3Probe electronic effects (electron-withdrawing)
A-21-(2,3-dimethylphenyl)-1H-indazol-3-ol5-OCH32,3-di-CH3Probe electronic effects (electron-donating)
B-11-phenyl-1H-indazol-3-olH4-FProbe impact of phenyl substitution pattern
B-21-phenyl-1H-indazol-3-olH3,5-di-CH3Probe steric and hydrophobic effects
C-11-(2,3-dimethylphenyl)-1H-indazole3-OCH32,3-di-CH3Evaluate importance of 3-OH group (H-bond donor)

Integration of Computational Methods in SAR Analysis (e.g., QSAR Modeling, Molecular Docking Protocols, Pharmacophore Mapping)

Computational chemistry is an indispensable tool in modern drug discovery for predicting the biological activity of compounds and understanding their interactions with target macromolecules, thereby guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a library of analogs based on 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, 2D and 3D-QSAR models could be developed. researchgate.netnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, hydrophobic) to predict activity. A statistically significant QSAR model can prioritize the synthesis of compounds with high predicted activity. researchgate.netmdpi.com Important descriptors often include SlogP (lipophilicity), electrostatic potential, and specific atom counts, which influence how the molecule interacts with its biological target. researchgate.net

Molecular Docking Protocols: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netresearchgate.netnih.gov For 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, docking studies could be performed against a relevant biological target, such as a protein kinase, which are common targets for indazole derivatives. nih.govnih.gov The docking results would reveal key interactions, such as hydrogen bonds from the 3-ol group or hydrophobic interactions from the 2,3-dimethylphenyl moiety, with specific amino acid residues in the protein's active site. jocpr.comnih.govresearchgate.net The binding energy calculated from these simulations provides an estimate of binding affinity, helping to rank potential inhibitors.

Table 2: Hypothetical Molecular Docking Results for Indazole Analogs Against a Protein Kinase Target
Compound IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Parent-8.5Val15, Ala37, Leu88H-bond with Ala37 (from 3-OH); Hydrophobic interactions
A-1 (5-Cl)-8.9Val15, Ala37, Leu88, Phe90H-bond with Ala37; Halogen bond with Phe90
C-1 (3-OCH3)-6.2Val15, Leu88Loss of key H-bond; Hydrophobic interactions only

Pharmacophore Mapping: A pharmacophore model is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For indazole derivatives, common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ugm.ac.idugm.ac.id By aligning a set of active indazole compounds, a common pharmacophore hypothesis can be generated. nih.govnih.gov This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.

Rational Design Approaches for Modulating Chemical Reactivity and Molecular Recognition

Rational design, particularly structure-based drug design (SBDD), uses high-resolution structural information of the biological target to guide the design of inhibitors. nih.govnih.gov If the crystal structure of a target protein in complex with an indazole-based inhibitor is available, specific modifications can be designed to enhance binding affinity and selectivity.

For 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, rational design could focus on:

Optimizing Hinge-Binding: In many kinase inhibitors, the indazole scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the protein's hinge region. The 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment. nih.gov While the target compound has a 3-ol group, its hydrogen-bonding capability would be a central focus of optimization.

Exploiting Hydrophobic Pockets: The 1-(2,3-dimethylphenyl) group is likely to occupy a hydrophobic pocket in the target's binding site. Rational design would involve modifying this group—for instance, by changing the position of the methyl groups or introducing other substituents—to achieve a better fit and stronger van der Waals interactions within this pocket. nih.gov

Modulating Reactivity: The chemical reactivity of the indazole core and its substituents can be fine-tuned. For example, the acidity of the 3-ol group can be altered by introducing electron-withdrawing or -donating groups on the indazole ring, which could in turn affect its hydrogen-bonding strength or pharmacokinetic properties.

Systematic Investigation of Substituent Effects on Physicochemical Properties Relevant to Molecular Interactions

The biological activity of a drug is intimately linked to its physicochemical properties, such as solubility, lipophilicity (logP), and electronic distribution. A systematic investigation into how different substituents on the 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- scaffold affect these properties is a cornerstone of SAR. ontosight.ai

The introduction of substituents can have predictable effects:

Steric Effects: The size and shape of substituents influence how the molecule can fit into a binding pocket. The placement of the methyl groups on the phenyl ring (e.g., 2,3-dimethyl vs. 2,6-dimethyl) can drastically alter the molecule's conformation and its ability to bind. beilstein-journals.org

Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3, -CH3) modify the electron density of the indazole and phenyl rings. This can impact the strength of hydrogen bonds, pKa values, and the potential for aromatic interactions like π-π stacking. beilstein-journals.org

Table 3: Predicted Physicochemical Properties of Hypothetical 1H-Indazol-3-ol Analogs
CompoundSubstituent ModificationCalculated logPTopological Polar Surface Area (TPSA) ŲPredicted Effect on Interaction
Parent1-(2,3-dimethylphenyl)-3.8541.59Baseline hydrophobic and H-bonding character
Analog 11-(2,3-dichlorophenyl)-4.4241.59Increased hydrophobicity; altered electronic profile
Analog 21-(4-hydroxyphenyl)-2.6061.82Decreased hydrophobicity; potential for new H-bond
Analog 35-nitro-1-(2,3-dimethylphenyl)-3.9587.41Maintained hydrophobicity; strong electron-withdrawing effect

By systematically applying these methodological frameworks, researchers can deconstruct the structure-activity relationships of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-, guiding the rational design of new derivatives with potentially enhanced therapeutic value.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,3-dimethylphenyl)-1H-indazol-3-ol derivatives?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts cyclization or alkylation reactions. For example, polyfluoroalkylation of 1-benzyl-1H-indazol-3-ol with halopolyfluoroalkanes yields O-polyfluoroalkyl derivatives under controlled conditions. Reaction optimization involves selecting solvents (e.g., PEG-400:DMF mixtures) and catalysts (e.g., CuI) to improve yield and regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming substituent positions and purity. For instance, 1H NMR in DMSO-d6 reveals aromatic proton splitting patterns (δ 7.11–8.62 ppm) and methyl group signals (δ 2.3–3.7 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in FAB-HRMS data (e.g., m/z 335.1512 [M+H]+) .

Q. How can reaction conditions be optimized to avoid byproducts during alkylation?

  • Methodological Answer : Byproducts often arise from competing N- vs. O-alkylation. Optimizing temperature (room temperature for stability), solvent polarity (DMF for solubility), and stoichiometry (excess alkylating agent) minimizes side reactions. Monitoring via TLC (e.g., Rf 0.33–0.49 in EtOAc:hexanes) ensures reaction progression .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer : Use the SHELX software suite (SHELXL, SHELXS) for refinement against high-resolution X-ray data. For example, SHELXL refines twinned crystals by adjusting HKLF5 parameters and validating hydrogen bonding networks. Cross-validate with NMR and computational models (e.g., DFT) to resolve ambiguities in electron density maps .

Q. What strategies address discrepancies in reported biological activity data for indazol-3-ol derivatives?

  • Methodological Answer : Conduct meta-analyses of structure-activity relationship (SAR) studies, focusing on substituent effects (e.g., 2,3-dimethylphenyl vs. benzyl groups). Use standardized assays (e.g., enzyme inhibition or cell viability tests) under controlled conditions (pH, temperature) to isolate variables. Compare IC50 values across studies to identify outliers .

Q. How are advanced computational methods applied to predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like α2 adrenoreceptors. Pharmacokinetic modeling (e.g., ADMET prediction via SwissADME) assesses bioavailability, leveraging logP values (e.g., 3.5–4.0 for lipophilicity) and topological polar surface area (TPSA < 80 Ų) .

Data-Driven Analysis

Q. How can researchers interpret conflicting NMR spectra for thiourea-linked indazol-3-ol analogs?

  • Methodological Answer : Contradictions often stem from tautomerism or solvent effects. For thiourea derivatives (e.g., 1-(2,3-dimethylphenyl)-3-phenylthiourea), analyze DMSO-d6 vs. CDCl3 spectra to identify tautomeric shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign NH protons (δ 9.5–11.5 ppm) .

Q. What role do reaction intermediates play in determining regioselectivity during indazole synthesis?

  • Methodological Answer : Key intermediates like azide precursors (e.g., 3-(2-azidoethyl)-1H-indol-5-ol) dictate regioselectivity in click chemistry. Trapping intermediates with quenching agents (e.g., sodium ascorbate) and characterizing via IR (e.g., ν 2100 cm⁻¹ for N₃ stretch) ensures controlled product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.